methyl [6-bromo-4-(2-chlorophenyl)-2-oxo-1,4-dihydro-3(2H)-quinazolinyl]acetate
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Overview
Description
Methyl [6-bromo-4-(2-chlorophenyl)-2-oxo-1,4-dihydro-3(2H)-quinazolinyl]acetate is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of methyl [6-bromo-4-(2-chlorophenyl)-2-oxo-1,4-dihydro-3(2H)-quinazolinyl]acetate is not fully understood. However, it has been suggested that it exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It has also been shown to modulate the expression of various genes involved in cancer progression.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including topoisomerase II, COX-2, and MMP-9. It has also been found to modulate the expression of various cytokines and growth factors involved in inflammation and cancer progression.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl [6-bromo-4-(2-chlorophenyl)-2-oxo-1,4-dihydro-3(2H)-quinazolinyl]acetate in lab experiments is its potent anticancer activity against a wide range of cancer cell lines. It is also relatively easy to synthesize and has a high purity. However, one of the main limitations is its low solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Future Directions
There are several potential future directions for research on methyl [6-bromo-4-(2-chlorophenyl)-2-oxo-1,4-dihydro-3(2H)-quinazolinyl]acetate. One area of focus could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Another potential direction could be the investigation of its potential as a therapeutic agent for other diseases, such as inflammatory bowel disease, Alzheimer's disease, and Parkinson's disease. Additionally, further studies could be conducted to elucidate its exact mechanism of action and to identify potential drug targets.
Synthesis Methods
The synthesis of methyl [6-bromo-4-(2-chlorophenyl)-2-oxo-1,4-dihydro-3(2H)-quinazolinyl]acetate involves the reaction of 2-chloro-4-bromoacetophenone with anthranilic acid in the presence of acetic anhydride and glacial acetic acid. The resulting product is then treated with methyl iodide to yield the final compound.
Scientific Research Applications
Methyl [6-bromo-4-(2-chlorophenyl)-2-oxo-1,4-dihydro-3(2H)-quinazolinyl]acetate has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. It has also been shown to possess anti-inflammatory, antibacterial, and antifungal properties.
properties
IUPAC Name |
methyl 2-[6-bromo-4-(2-chlorophenyl)-2-oxo-1,4-dihydroquinazolin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN2O3/c1-24-15(22)9-21-16(11-4-2-3-5-13(11)19)12-8-10(18)6-7-14(12)20-17(21)23/h2-8,16H,9H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGLAFAIQBXUPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(C2=C(C=CC(=C2)Br)NC1=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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